Bradykinin (acetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

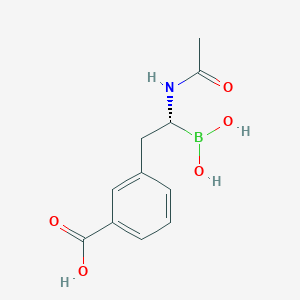

Bradykinin (acetate) is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator. It is a member of the kallikrein-kinin system, which is associated with various signaling mechanisms, including vascular permeability, thrombosis, and blood coagulation . Bradykinin consists of nine amino acids and is known for its role in promoting inflammation and causing arterioles to dilate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of bradykinin has a remarkable history, with the peptide hormone being successfully synthesized before the complete structure of the natural material was determined . Various methods have been employed for its synthesis, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, while LPPS uses a soluble support for the synthesis .

Industrial Production Methods: Industrial production of bradykinin (acetate) often employs SPPS due to its efficiency and scalability. The use of hydrophobic benzyl alcohol as a support in LPPS has also been demonstrated to be effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bradykinin (acetate) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

Bradykinin (acetate) has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in inflammatory responses and vascular functions.

Medicine: Explored for its therapeutic potential in conditions like hereditary angioedema and cardiovascular diseases

Industry: Utilized in the production of therapeutic peptides and as a research tool in drug development.

Mechanism of Action

Bradykinin (acetate) exerts its effects through multiple mechanisms:

Vasodilation: Promotes vasodilation by acting on endothelial cells to stimulate the release of nitric oxide, a potent vasodilator.

Inflammation: Acts as an inflammatory mediator by activating various signaling pathways, including the kinin B1 and B2 receptors.

Pain Mediation: Involved in the mechanism of pain by increasing vascular permeability and causing smooth muscle contraction.

Comparison with Similar Compounds

Kallidin: Another kinin peptide with similar vasoactive properties.

Methionyl-lysyl-bradykinin: A synthetic analog of bradykinin.

Icatibant: A bradykinin B2 receptor antagonist used to treat hereditary angioedema

Uniqueness: Bradykinin (acetate) is unique due to its potent vasodilatory and inflammatory properties, making it a valuable tool in both research and therapeutic applications. Its ability to act on multiple pathways and receptors distinguishes it from other similar compounds .

Properties

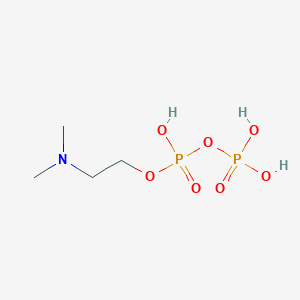

Molecular Formula |

C52H77N15O13 |

|---|---|

Molecular Weight |

1120.3 g/mol |

IUPAC Name |

acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4) |

InChI Key |

VIGBULRGBBKXHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-4-{6-[(benzylcarbamoyl)amino]-1H-indol-1-yl}-1-hydroxybutan-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B10760348.png)

![7-(1,1-Dioxo-1H-benzo[D]isothiazol-3-yloxymethyl)-2-(oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B10760359.png)

![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)

![4-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}butyl dihydrogen phosphate](/img/structure/B10760401.png)

![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)